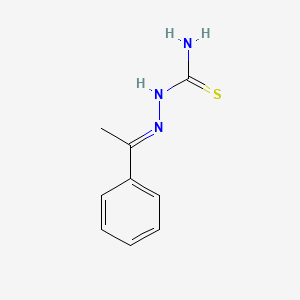

Acetophenone thiosemicarbazone

Vue d'ensemble

Description

Acetophenone thiosemicarbazone is a chemical compound derived from acetophenone and thiosemicarbazide. It is known for its diverse biological activities, including antiviral, antibacterial, antimalarial, and anticancer properties . This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acetophenone thiosemicarbazone can be synthesized through the reaction of acetophenone with thiosemicarbazide. The reaction typically involves mixing acetophenone with thiosemicarbazide in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction proceeds as follows:

C6H5COCH3+NH2NHCSNH2→C6H5C(=NNHCSNH2)CH3

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction between acetophenone and thiosemicarbazide, resulting in higher yields and shorter reaction times.

Analyse Des Réactions Chimiques

Types of Reactions: Acetophenone thiosemicarbazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiosemicarbazide derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiosemicarbazide derivatives.

Substitution: Various substituted thiosemicarbazones.

Applications De Recherche Scientifique

Antitumor Activity

Acetophenone thiosemicarbazones have demonstrated promising antitumor properties across various studies. A notable study synthesized a series of monosubstituted acetophenone thiosemicarbazones and evaluated their inhibitory effects on tyrosinase, an enzyme involved in melanin production. These compounds exhibited significant inhibitory activity, with some showing low toxicity towards murine melanoma cells (B16F10) . The half maximal inhibitory concentrations (IC50) were reported in the micromolar range, indicating potential as therapeutic agents for skin-related cancers .

Case Study: In Vivo Efficacy

In an in vivo study, a specific acetophenone thiosemicarbazone derivative was well-tolerated in a mouse model bearing mammary carcinoma, demonstrating efficacy in delaying tumor growth. This highlights the potential of thiosemicarbazones as anti-metastatic agents .

Antimicrobial Properties

The antimicrobial efficacy of acetophenone thiosemicarbazones has been extensively documented. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, p-substituted acetophenone derivatives were synthesized and tested for their antibacterial properties, showing effective inhibition of bacterial growth .

Antiviral and Antiparasitic Effects

Thiosemicarbazones have also been explored for their antiviral and antiparasitic activities. They have been reported to inhibit the activity of key enzymes in parasites such as Trypanosoma cruzi, which causes Chagas disease. By inhibiting cruzain, a cysteine protease crucial for the parasite's lifecycle, these compounds may offer alternative treatments for this widespread disease .

Neuroprotective and Anticonvulsant Effects

Recent literature suggests that certain derivatives of acetophenone thiosemicarbazones may possess neuroprotective properties and anticonvulsant effects. These findings open avenues for research into their potential use in treating neurological disorders .

Mécanisme D'action

The mechanism of action of acetophenone thiosemicarbazone involves its ability to act as a tridentate ligand, binding to metal ions and forming stable complexes. These complexes can inhibit various enzymes and proteins, leading to their biological activities . For example, it inhibits tyrosinase by interacting with the copper ions in the enzyme’s active site, thereby preventing melanin production .

Comparaison Avec Des Composés Similaires

- Benzaldehyde thiosemicarbazone

- Salicylaldehyde thiosemicarbazone

- Furfural thiosemicarbazone

Comparison: Acetophenone thiosemicarbazone is unique due to its specific structure, which allows it to form stable metal complexes and exhibit a wide range of biological activities. Compared to benzaldehyde thiosemicarbazone, it has a higher affinity for metal ions and greater inhibitory activity against certain enzymes . Salicylaldehyde thiosemicarbazone and furfural thiosemicarbazone also exhibit biological activities, but their efficacy and target specificity differ based on their structural variations .

Activité Biologique

Acetophenone thiosemicarbazone (ATSC) and its derivatives have garnered significant attention in recent years due to their diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antimalarial research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Acetophenone thiosemicarbazones are synthesized through the reaction of acetophenone with thiosemicarbazide. The resulting compounds exhibit various tautomeric forms, which influence their chemical reactivity and biological activity. The most stable form is typically the thioketo tautomer, although other forms can also be relevant in specific contexts .

1. Antimicrobial Activity

Acetophenone thiosemicarbazones have demonstrated significant antimicrobial properties against a range of bacterial strains. A study reported that certain derivatives exhibited higher antibacterial activity compared to standard antibiotics. For instance, the chloro and acetoxy derivatives of cyclopentyl and cyclohexyl amine thiosemicarbazones were found to be particularly effective against both Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

Numerous studies have investigated the anticancer potential of acetophenone thiosemicarbazones. A notable case study involved the evaluation of p-substituted acetophenone derivatives, which showed a capacity to induce apoptosis in K562 leukemia cells. The mechanism involved mitochondrial membrane permeability changes and depletion of glutathione (GSH), leading to cell death .

Table 1: IC50 Values for Anticancer Activity of Acetophenone Thiosemicarbazones

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| TSC-H | 10 | Apoptosis induction |

| TSC-F | 8 | Mitochondrial permeability |

| TSC-Cl | 12 | GSH depletion |

| TSC-Me | 15 | Necrosis at high concentrations |

3. Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis, making it an important target for skin-whitening agents. Research has shown that certain acetophenone thiosemicarbazones act as potent inhibitors of tyrosinase. For example, compounds TSC 6 achieved an IC50 value of 0.34 µM, significantly outperforming traditional inhibitors like kojic acid .

Table 2: Tyrosinase Inhibition Potency of Acetophenone Thiosemicarbazones

| Compound | IC50 (µM) | Comparison with Kojic Acid |

|---|---|---|

| TSC 5 | 0.76 | 20x more potent |

| TSC 6 | 0.34 | 20x more potent |

| TSC 10 | >150 | Less effective than kojic acid |

Case Study 1: Antitumor Efficacy in Vivo

In vivo studies using a CDF1 mouse model bearing C3H mammary carcinoma demonstrated that a specific this compound derivative was well-tolerated and effectively delayed tumor growth. This highlights the potential for these compounds as therapeutic agents in cancer treatment .

Case Study 2: Mechanistic Insights into Cytotoxicity

A series of p-substituted acetophenone thiosemicarbazones were analyzed for their cytotoxic effects on K562 cells. Flow cytometry revealed that these compounds could induce cell death through both apoptosis and necrosis pathways, depending on the concentration used .

Propriétés

IUPAC Name |

(1-phenylethylideneamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H3,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMULZUQMMLAALR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945709 | |

| Record name | 2-(1-Phenylethylidene)hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2302-93-4 | |

| Record name | Acetophenone, thiosemicarbazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2302-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Phenylethylidene)hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.